molecular formula C12H26N4O4S2 B2715913 4-(azepan-1-ylsulfonyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 878682-83-8

4-(azepan-1-ylsulfonyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2715913
CAS No.: 878682-83-8
M. Wt: 354.48
InChI Key: NMGHOWIFNIUTDZ-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic, bis-sulfonamide-based compound intended for research and experimental purposes. This chemical features a piperazine core that is di-substituted with a N,N-dimethylsulfonamide group and an azepane ring via a sulfonyl linkage. The presence of multiple sulfonamide groups makes this molecule of significant interest in medicinal chemistry and chemical biology research, particularly in the study of structure-activity relationships and as a potential scaffold for the development of enzyme inhibitors . Sulfonamides are a historically significant class of bioactive molecules . While early sulfonamides revolutionized medicine as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway , the structural motif is now found in drugs with a wide range of activities, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors . The specific research applications for this compound could include investigations into enzyme inhibition, receptor binding, or as a building block in the synthesis of more complex chemical entities. Researchers can utilize this compound to explore new therapeutic avenues or as a tool compound in biochemical assays. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O4S2/c1-13(2)21(17,18)15-9-11-16(12-10-15)22(19,20)14-7-5-3-4-6-8-14/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGHOWIFNIUTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of piperazine with azepane-1-sulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with dimethylamine to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications

  • Piperazine vs. Azepane Sulfonyl Groups: The azepane sulfonyl group introduces a larger, more flexible seven-membered ring compared to smaller substituents like cyclopropyl () or phenyl ().
  • Sulfonamide Variations :
    The dimethylamine group on the sulfonamide nitrogen contrasts with substituents such as trifluoromethyl (c) or pyridinylmethyl (), which may influence electronic properties and hydrogen-bonding capacity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Data (¹H NMR)
Target Compound C23H23ClN2O5S* ~503 Azepane sulfonyl, dimethylamine δ ~2.78 ppm (N,N-dimethyl, inferred)
4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide C11H19N5O3S 301.37 Pyrimidine, hydroxymethyl Not reported
4-(N,N-Dimethylsulfamoyl)piperazinium chloride C6H15N3O2S·HCl 229.73 Piperazinium chloride δ 2.78 ppm (N,N-dimethyl)
1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine C12H16N4O4S 320.35 Nitrophenyl, methyl Not reported

*Inferred from .

Biodistribution and Bioactivity

  • MFAO Scaffolds (): Piperazine sulfonamides like N,N-dimethylpiperazine-1-sulfonamide exhibit ocular and neural tissue biodistribution. The azepane group may enhance blood-brain barrier penetration due to increased lipophilicity.
  • Aldehyde Dehydrogenase Inhibition (): Quinoline-piperazine sulfonamides show nanomolar potency. Structural differences in the target compound may shift target selectivity.

Solubility and Stability

  • Aminoethyl Substituents (): 4-(2-Aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide’s basic amino group improves aqueous solubility (logP = -2.845), whereas the azepane group may reduce solubility.
  • Trifluoromethyl Groups (c): Enhance metabolic stability via electron-withdrawing effects, a feature absent in the target compound.

Key Research Findings

  • Synthetic Flexibility: Piperazine sulfonamides are highly modular, with substituents tailored for target engagement (e.g., quinoline for enzyme inhibition, imidazo[1,2-b]pyridazine for receptor binding).
  • Spectroscopic Consistency : N,N-dimethyl groups in sulfonamides consistently resonate near δ 2.78 ppm (¹H NMR), aiding structural validation.
  • Biological Performance : Smaller substituents (e.g., cyclopropyl in ) often improve oral bioavailability compared to bulkier groups like azepane.

Biological Activity

4-(azepan-1-ylsulfonyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings concerning its activity against various pathogens, focusing on antimicrobial properties.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of piperazine with azepane-1-sulfonyl chloride under basic conditions to form an intermediate, which is then reacted with dimethylamine to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Chemical Structure

The compound features a dual sulfonamide structure along with piperazine and azepane rings, contributing to its unique reactivity and biological interactions. Below is a summarized chemical structure:

Property Details
IUPAC Name This compound
Molecular Formula C12H26N4O4S2
InChI Key InChI=1S/C12H26N4O4S2/c1-13(2)21(17,18)15-9-11-16(12-10-15)22(19,20)14-7-5-3-4-6-8-14/h3-12H2,1-2H3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of piperazine can effectively inhibit the growth of various bacteria, particularly gram-negative strains such as Escherichia coli and gram-positive strains like Staphylococcus aureus.

A study highlighted that certain piperazine derivatives displayed minimum inhibitory concentrations (MIC) as low as 8 μg/mL against E. coli, suggesting strong antibacterial efficacy . The mechanism of action appears to involve inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein reductase (ENR), which is crucial for fatty acid biosynthesis in bacteria .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity—either inhibiting or activating them based on the biological context. The sulfonamide group is known to mimic p-amino benzoic acid (PABA), interfering with folic acid synthesis in bacteria.

Case Study: Antibacterial Activity

A series of derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds containing the azepane and piperazine moieties exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to standard antibiotics like ciprofloxacin .

Compound Target Bacteria MIC (μg/mL)
Compound AE. coli8
Compound BS. aureus16
Compound CBacillus subtilis16

Research Findings

Recent studies have also explored the potential anticancer properties of similar compounds, indicating that modifications in the piperazine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells . The versatility of the piperazine scaffold allows for the development of targeted therapies.

Q & A

Advanced Research Question

  • Hydrolytic Stability : Perform accelerated degradation studies in PBS (pH 7.4, 37°C) to assess sulfonamide bond resilience .
  • Light Sensitivity : Store solutions in amber vials if the nitro or sulfonyl groups are prone to photodegradation .
  • Solubility Optimization : Use co-solvents (e.g., cyclodextrins) or salt forms (e.g., hydrochloride) to enhance bioavailability in in vitro assays .

What methods ensure selectivity in pharmacological studies, given the compound’s potential off-target effects?

Advanced Research Question

  • Competitive Binding Assays : Co-incubate with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to confirm target specificity .
  • CRISPR Knockout Models : Use cell lines lacking suspected off-target receptors to isolate mechanism-of-action .
  • In Silico Screening : Predict off-target interactions via cheminformatics platforms like SwissTargetPrediction .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use tools like ADMETLab 2.0 to forecast absorption, metabolism, and toxicity risks .
  • Molecular Dynamics (MD) Simulations : Model membrane permeability and blood-brain barrier penetration based on logP and polar surface area .
  • Metabophore Identification : Map metabolic hotspots (e.g., sulfonamide groups) prone to glucuronidation or oxidation .

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